

Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EVOXINE**

Cat. No.: **B1219982**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a naturally occurring furoquinoline alkaloid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of **evoxine**, detailing its chemical properties, natural sources, and known biological effects. This document summarizes the available quantitative data on its antiplasmodial and immunomodulatory activities in clearly structured tables. Detailed experimental protocols for the isolation of related alkaloids and key biological assays are provided to facilitate further research. Furthermore, this guide presents a putative signaling pathway for its immunomodulatory action and a general experimental workflow, visualized using Graphviz (DOT language), to stimulate further investigation into its mechanism of action. This guide is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of **Evoxine**.

Introduction

Evoxine, also known by the synonym haploperine, is a member of the furoquinoline class of alkaloids.^{[1][2]} These compounds are characterized by a furan ring fused to a quinoline core and are predominantly found in plants belonging to the Rutaceae family.^[1] **Evoxine** has been isolated from various plant species, including *Evodia xanthoxyloides* and *Teclea gerrardii*.^[2]

Initial studies have revealed a range of biological activities for **Evoxine**, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] Its ability to counteract CO₂-induced immune suppression has highlighted its potential for further investigation as a therapeutic agent in conditions associated with hypercapnia.[3] This guide aims to consolidate the current technical knowledge on **Evoxine** to support and guide future research endeavors.

Chemical and Physical Properties

Evoxine is a complex heterocyclic molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core substituted with two methoxy groups and a dihydroxy-isoprenyloxy side chain.[1]

Physicochemical Data

While specific experimentally determined physicochemical data for **Evoxine** are limited in publicly available literature, some properties can be predicted or are reported in chemical databases.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₁ NO ₆	[1]
Molecular Weight	347.36 g/mol	[1]
IUPAC Name	(2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol	[4]
CAS Number	522-11-2	[2]
Appearance	Solid powder	[5]
Solubility	Soluble in Methanol, Ethanol; Insoluble in water.	[5]
Melting Point	154-155 °C	[5]

Spectroscopic Data

Detailed spectroscopic data for **Evoxine** are not readily available in the reviewed literature. The following tables are provided as templates for researchers to populate upon experimental characterization. General spectral characteristics of furoquinoline alkaloids include specific signals in NMR, IR, and MS that can aid in identification.

Table 2.1: ^1H NMR Spectral Data for **Evoxine** (Placeholder)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2.2: ^{13}C NMR Spectral Data for **Evoxine** (Placeholder)

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 2.3: FT-IR Spectral Data for **Evoxine** (Placeholder)

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available	

Table 2.4: Mass Spectrometry Data for **Evoxine** (Placeholder)

m/z	Fragmentation Assignment
Data not available	

Biological Activity

Evoxine has demonstrated a range of biological activities, with its antiplasmodial and immunomodulatory effects being of particular interest.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of **Evoxine**.

Activity	Assay System	Metric	Value	Reference
Antiplasmodial	Plasmodium falciparum (CQS D10 strain)	IC ₅₀	24.5 μM	[3]
Immunomodulatory	LPS-stimulated human THP-1 macrophages under hypercapnia	Inhibition of IL-6 and CCL2 suppression	Qualitatively reported	[3]
Immunomodulatory	Drosophila S2* cells with a CO ₂ responsive luciferase reporter	Counteraction of CO ₂ -induced transcriptional suppression of antimicrobial peptides	Qualitatively reported	[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on **Evoxine**. The following sections provide methodologies for its isolation and for key biological assays.

Extraction and Isolation of Furoquinoline Alkaloids (General Protocol)

This protocol is a general method for the extraction and isolation of furoquinoline alkaloids from plant material, such as *Teclea gerrardii*, and may be adapted for the specific isolation of **Evoxine**.^[1]

- Plant Material Preparation: Air-dry and powder the plant material (e.g., stem bark).

- Extraction: Perform sequential extraction of the powdered material with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.
- Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.
- Fractionation: Subject the crude extract showing the desired activity to column chromatography over silica gel.
- Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
- Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent.
- Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.
- Characterization: Characterize the purified compound using spectroscopic methods (NMR, IR, MS) to confirm its identity as **Evoxine**.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is adapted from standard SYBR Green I-based assays for determining the antiplasmodial activity of compounds against *Plasmodium falciparum*.

- Parasite Culture: Maintain a culture of *P. falciparum* (e.g., D10 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Drug Preparation: Dissolve **Evoxine** in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in a complete culture medium.
- Assay Plate Preparation: Add the serially diluted **Evoxine** solutions to a 96-well microtiter plate. Include wells for positive (e.g., chloroquine) and negative (solvent vehicle) controls.

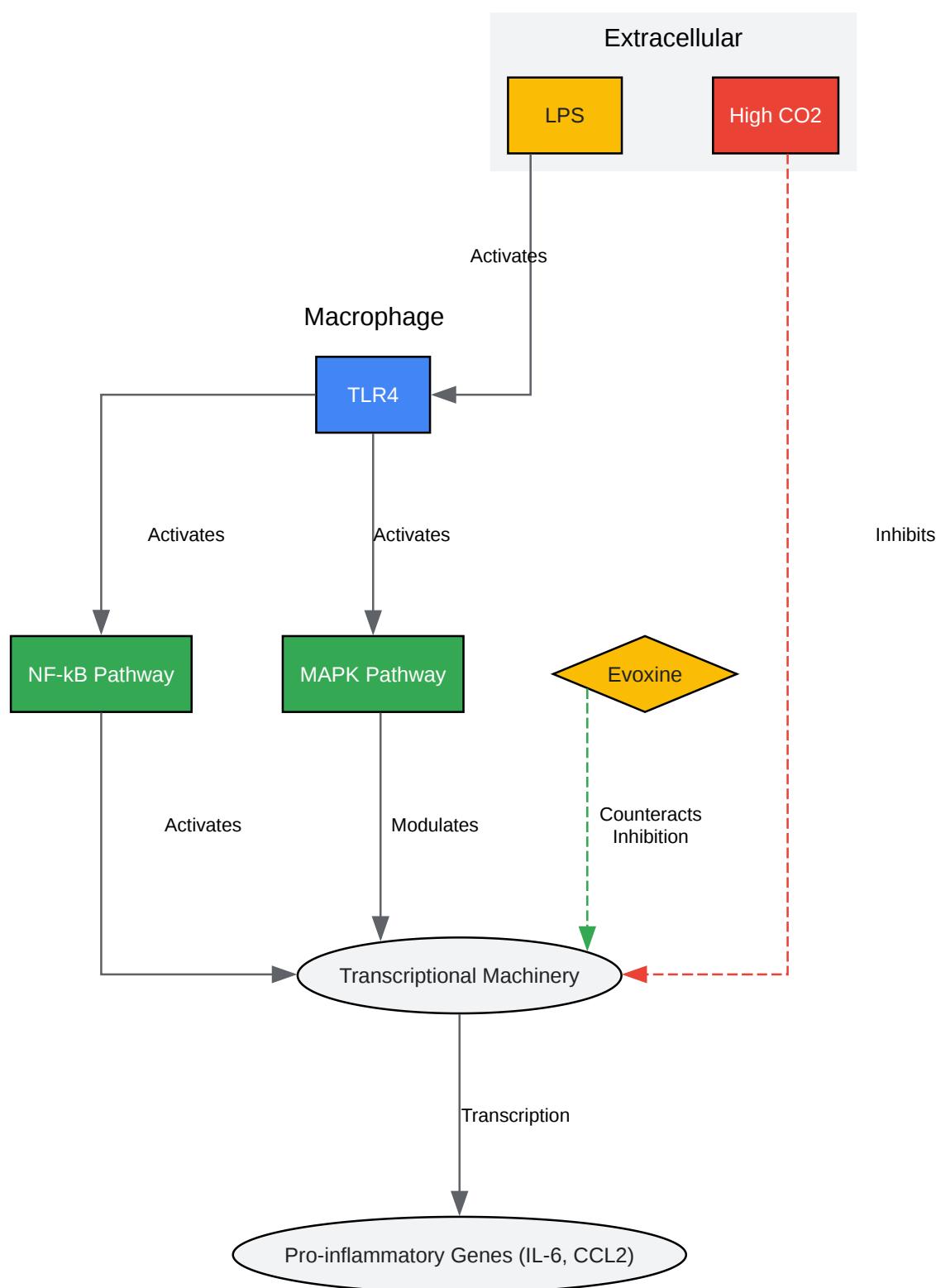
- Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the assay plate.
- Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CO₂-Induced Immune Suppression Assay in THP-1 Macrophages

This protocol is designed to assess the ability of **Evoxine** to counteract the suppressive effects of high CO₂ (hypercapnia) on inflammatory cytokine production by macrophages.

- Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Compound Treatment: Pre-treat the differentiated THP-1 macrophages with various concentrations of **Evoxine** for 1 hour.
- Hypercapnic and Normocapnic Conditions: Place the cell culture plates into two separate incubators: one with a standard normocapnic atmosphere (5% CO₂) and the other with a hypercapnic atmosphere (e.g., 15% CO₂).
- Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

- Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) under their respective atmospheric conditions.
- Supernatant Collection: After incubation, collect the cell culture supernatants.
- Cytokine Measurement: Quantify the concentrations of interleukin-6 (IL-6) and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis: Compare the levels of IL-6 and CCL2 in the different treatment groups (normocapnia vs. hypercapnia, with and without **Evoxine**) to determine if **Evoxine** can reverse the hypercapnia-induced suppression of these cytokines.


Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of **Evoxine** are not yet fully elucidated. However, its ability to counteract CO₂-induced immune suppression suggests a potential interaction with key inflammatory signaling pathways that are sensitive to changes in carbon dioxide levels.

Hypercapnia has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF- α , which are regulated by the NF- κ B transcription factor. While hypercapnia does not appear to affect the nuclear translocation of NF- κ B, it may inhibit its transcriptional activity. **Evoxine**'s ability to reverse this suppression suggests it may act downstream of NF- κ B translocation or on a parallel pathway that modulates NF- κ B-dependent gene expression. The MAPK signaling pathway, which is also involved in the regulation of inflammatory responses, is another potential target.

Putative Signaling Pathway of Evoxine in Immunomodulation

Based on the available data, a putative signaling pathway for **Evoxine**'s action in counteracting hypercapnia-induced immune suppression is proposed. This model suggests that **Evoxine** may interfere with the inhibitory signals generated by elevated CO₂ on the transcriptional machinery responsible for pro-inflammatory cytokine production.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathway of **Evoxine**'s immunomodulatory action.

General Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines a general approach to further investigate the molecular mechanism of **Evoxine**'s biological activities.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

Evoxine is a furoquinoline alkaloid with demonstrated antiplasmodial and immunomodulatory activities. While preliminary data are promising, significant research is still required to fully characterize its therapeutic potential. The lack of comprehensive spectroscopic and mechanistic data represents a key knowledge gap that needs to be addressed.

Future research should focus on:

- Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for **Evoxine**.
- Optimization of Isolation: Developing a high-yield, scalable protocol for the isolation of **Evoxine** from its natural sources.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Evoxine**, particularly its effects on the NF-κB and MAPK pathways in the context of its immunomodulatory activity.
- In Vivo Studies: Evaluating the efficacy and safety of **Evoxine** in relevant animal models to validate its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of **Evoxine** as a potential lead compound for the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ebosin Attenuates the Inflammatory Responses Induced by TNF- α through Inhibiting NF- κ B and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF- κ B Signaling Regulation in HepG2 Cell [mdpi.com]
- To cite this document: BenchChem. [Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219982#evoxine-as-a-furoquinoline-alkaloid\]](https://www.benchchem.com/product/b1219982#evoxine-as-a-furoquinoline-alkaloid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com